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Compound of Interest

Compound Name: Propyl laurate

Cat. No.: B089707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
and gas chromatography-mass spectrometry (GC-MS) spectral data of propyl laurate. The
information presented herein is intended to support research, development, and quality control
activities where the characterization of this fatty acid ester is crucial.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data obtained for propyl laurate.

Table 1: Predicted 'H NMR Spectral Data

Disclaimer: Experimental *H NMR data for propyl laurate was not readily available in the
searched databases. The following data is based on established prediction models and should
be used as a reference. Actual experimental values may vary.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b089707?utm_src=pdf-interest
https://www.benchchem.com/product/b089707?utm_src=pdf-body
https://www.benchchem.com/product/b089707?utm_src=pdf-body
https://www.benchchem.com/product/b089707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Predicted
Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment .
(ppm) Constant (J) in
Hz
4.01 Triplet 2H -O-CH2-CH2-CHs 6.7
2.28 Triplet 2H -CO-CH2-CHz2- 7.5
1.65 Sextet 2H -O-CH2-CH2-CHs 74
1.61 Quintet 2H -CO-CH2-CHa2- 7.3
1.26 Multiplet 16H -(CH2)s-
0.93 Triplet 3H -O-CH2-CH2-CHs 74
0.88 Triplet 3H -CH2-CHs 7.0

Table 2: 3*C NMR Spectral Data[1]
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Chemical Shift (ppm) Assignment
173.9 C=0

66.0 -O-CHa-

34.4 -CO-CHz-

31.9 -CHz-CHs (laurate chain)
29.6 -(CH2)n-

29.4 -(CH2)n-

29.3 -(CH2)n-

29.2 -(CH2)n-

25.0 -CO-CH2-CHz-

22.7 -CH2-CHs

22.2 -O-CH2-CH:-

14.1 -CHs (laurate chain)
10.5 -O-CH2-CH2-CHs

Mass-to-Charge Ratio (m/z)

Relative Intensity (%)

61 99.99
43 96.12
41 65.05
60 54.48
73 41.80

Experimental Protocols
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The following are detailed methodologies for acquiring NMR and GC-MS spectra of propyl
laurate, based on established practices for fatty acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

» Dissolve approximately 10-20 mg of propyl laurate in 0.6-0.7 mL of deuterated chloroform
(CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
« Filter the solution into a 5 mm NMR tube.

2. 'H NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

o Spectral Width: 0-15 ppm

o Temperature: 298 K

3. 3C NMR Acquisition:

e Spectrometer: 100 MHz or higher field NMR spectrometer.

o Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation Delay: 2-5 seconds

e Spectral Width: 0-200 ppm
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e Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)[3]

1. Sample Preparation:

e Prepare a dilute solution of propyl laurate in a volatile organic solvent such as hexane or
ethyl acetate (e.g., 1 mg/mL).

2. GC-MS System and Conditions:
o Gas Chromatograph: Perkin-Elmer Clarus-400 GC or equivalent.[1]
e Mass Spectrometer: Shimadzu QP-2010 mass spectrometer or equivalent.[1]

e Column: Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, 30 m x 0.25
mm ID, 0.25 pum film thickness).

« Injector Temperature: 250 °C.

e Oven Temperature Program:
o Initial temperature: 90 °C, hold for 4 minutes.[1]
o Ramp: Increase at 10 °C/min to 240 °C.[1]

o Carrier Gas: Helium at a constant flow rate.

« |onization Mode: Electron lonization (El) at 70 eV.[2]

Mass Range: 40-400 amu.

Visualizations
Experimental Workflow for Spectral Analysis
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Experimental Workflow for Propyl Laurate Spectral Analysis

Sample Preparation

Propyl Laurate Sample

Dissolve in CDCI3 with TMS Dilute in Hexane

NMR Analysis GC-MS Analysis

U7

Acquire 1H and 13C Spectra Inject and Separate by GC

Process Data (FT, Phasing, Baseline Correction) lonize (EI) and Detect by MS

NMR Spectral Data GC-MS Spectral Data
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Predicted GC-MS Fragmentation of Propyl Laurate

Propyl Laurate+.
(m/z 242)

- C11H210.
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Major Fragments

[CH3CH2COOH]+.
m/z 60 (McLafferty)

[CH3CH2CH2]+.
m/z 43

[CH2=CH-CH2]+.
m/z 41

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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